molecular formula C18H16F3NO B1325560 4'-Azetidinomethyl-3-trifluoromethylbenzophenone CAS No. 898756-84-8

4'-Azetidinomethyl-3-trifluoromethylbenzophenone

Cat. No. B1325560
M. Wt: 319.3 g/mol
InChI Key: OQSPXIRQPHIVAQ-UHFFFAOYSA-N
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Description

“4’-Azetidinomethyl-3-trifluoromethylbenzophenone” is a chemical compound with the IUPAC name [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Antitumor Activity

A study by Greene et al. (2016) investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing compounds with potent antiproliferative properties. These compounds showed efficacy in inhibiting the polymerization of tubulin, disrupting microtubular structure, and inducing apoptosis in cancer cells, notably in MCF-7 breast cancer cells. This research highlights the potential of azetidinone derivatives in cancer treatment (Greene et al., 2016).

Enzyme Interaction Studies

Xiong et al. (2006) utilized a photoactive benzoic acid derivative related to azetidinones to identify the binding site of UDP-glucuronosyltransferases, enzymes important in drug metabolism. This research demonstrates the utility of azetidinone derivatives in biochemical and pharmacological studies (Xiong et al., 2006).

Synthesis of Cytotoxic Compounds

Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore the relationship between their structure and biological properties. These compounds exhibited anticancer effects in vitro, demonstrating the relevance of azetidinone derivatives in developing new anticancer drugs (Veinberg et al., 2003).

Development of Antimicrobial Agents

Chopde et al. (2012) synthesized azetidinone derivatives and evaluated their antibacterial properties. Some compounds showed promising activities against various bacterial strains, suggesting the potential of azetidinone derivatives as antimicrobial agents (Chopde et al., 2012).

Application in Organic Synthesis

Dao Thi et al. (2016) reported the efficient preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as novel building blocks in organic synthesis. These compounds facilitated the synthesis of a variety of biologically relevant CF3-functionalized structures, indicating the versatility of azetidinone derivatives in synthetic chemistry (Dao Thi et al., 2016).

Future Directions

The future directions for the use and study of “4’-Azetidinomethyl-3-trifluoromethylbenzophenone” are not specified in the current resources. It could potentially be used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSPXIRQPHIVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642815
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-trifluoromethylbenzophenone

CAS RN

898756-84-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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